molecular formula C24H20N8O4 B14125722 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide

Cat. No.: B14125722
M. Wt: 484.5 g/mol
InChI Key: GLRVEWRNFKHZMT-UHFFFAOYSA-N
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Description

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

The synthesis of N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide involves several steps:

Scientific Research Applications

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide involves inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against CDK2 .

Properties

Molecular Formula

C24H20N8O4

Molecular Weight

484.5 g/mol

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C24H20N8O4/c1-13-4-7-18(10-14(13)2)30-21-19(12-25-30)23(34)28-24(27-21)31-20(11-15(3)29-31)26-22(33)16-5-8-17(9-6-16)32(35)36/h4-12H,1-3H3,(H,26,33)(H,27,28,34)

InChI Key

GLRVEWRNFKHZMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

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